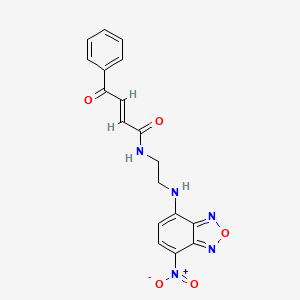

Cys modifier 1

Description

Properties

Molecular Formula |

C18H15N5O5 |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

(E)-N-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]-4-oxo-4-phenylbut-2-enamide |

InChI |

InChI=1S/C18H15N5O5/c24-15(12-4-2-1-3-5-12)8-9-16(25)20-11-10-19-13-6-7-14(23(26)27)18-17(13)21-28-22-18/h1-9,19H,10-11H2,(H,20,25)/b9-8+ |

InChI Key |

BCMZWBOLYVJVMB-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)NCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Architect's Guide to Unlocking the Cysteine Proteome: A Technical Whitepaper on the Discovery and Synthesis of Novel Cysteine Modifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeting of cysteine residues has emerged as a powerful strategy in modern drug discovery, enabling the development of highly potent and selective therapeutics against previously "undruggable" protein targets. The unique nucleophilicity of the cysteine thiol allows for the formation of stable covalent bonds with electrophilic small molecules, offering prolonged target engagement and enhanced pharmacological effects. This technical guide provides an in-depth overview of the core methodologies employed in the discovery and synthesis of novel cysteine modifiers, from initial screening to lead optimization. We will delve into the experimental protocols for key techniques, present quantitative data for a range of covalent inhibitors, and visualize complex biological and experimental workflows.

I. Discovery of Novel Cysteine Modifiers: A Multi-pronged Approach

The identification of novel cysteine-reactive compounds requires a systematic and multi-faceted approach that integrates chemoproteomic profiling, fragment-based screening, and rigorous validation assays.

Chemoproteomic Profiling for Ligandable Cysteine Identification

Chemoproteomic platforms are instrumental in identifying reactive and functionally significant cysteine residues across the proteome.[1] Activity-based protein profiling (ABPP), particularly the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method, allows for the quantitative assessment of cysteine reactivity in native biological systems.

This protocol outlines the key steps for identifying hyper-reactive cysteines in a cellular proteome.

-

Proteome Preparation: Lyse cultured cells (e.g., Jurkat T cells) in a buffer devoid of reducing agents and detergents that could interfere with subsequent labeling.

-

Probe Labeling: Treat the proteome with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), at varying concentrations to assess reactivity.

-

Click Chemistry: Conjugate the probe-labeled proteins to isotopically light and heavy biotin-azide tags. This allows for the relative quantification of probe labeling between different experimental conditions.

-

Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads and perform on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residues and quantify their relative reactivity based on the isotopic ratios.[2]

Fragment-Based Screening for Hit Identification

Fragment-based ligand discovery (FBLD) has proven to be a powerful strategy for identifying starting points for covalent inhibitor design. Screening libraries of small, electrophilic fragments against a protein of interest can reveal novel binding pockets and chemical scaffolds.[3]

This protocol describes a common workflow for screening a library of disulfide-containing or electrophilic fragments against a target protein.[3][4]

-

Library and Target Preparation: Prepare a library of cysteine-reactive fragments (e.g., disulfide-containing fragments or those with warheads like acrylamide or chloroacetamide). Purify the target protein to a high degree.

-

Incubation: Incubate the target protein with individual fragments or pools of fragments under defined conditions (buffer, temperature, and time).

-

Mass Spectrometry Analysis: Analyze the reaction mixtures using intact protein mass spectrometry (e.g., LC-MS). The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the fragment.

-

Hit Confirmation and Validation: Confirm positive hits from pooled screens by re-testing individual fragments. Validate the functional consequences of covalent modification using appropriate biochemical or cellular assays.

II. Synthesis of Cysteine-Reactive Warheads

The design and synthesis of the electrophilic "warhead" is a critical aspect of developing targeted covalent inhibitors. The reactivity of the warhead must be finely tuned to ensure selective targeting of the desired cysteine residue while minimizing off-target reactions. Common classes of cysteine-reactive warheads include α,β-unsaturated carbonyls, haloacetamides, vinyl sulfones, and maleimides.

Synthesis of α,β-Unsaturated Carbonyls

Acrylamides are one of the most widely used warheads in covalent drug design.

-

Amide Bond Formation: React an aniline derivative with acryloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature (e.g., 0 °C) to form the corresponding N-aryl acrylamide.

-

Purification: Purify the product by column chromatography or recrystallization.

Synthesis of Chloroacetamides

Chloroacetamides are another common class of cysteine-reactive electrophiles.

-

Acylation: React an aniline derivative with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in an aprotic solvent (e.g., dichloromethane or acetone).

-

Purification: Purify the resulting N-aryl chloroacetamide by column chromatography or recrystallization.

Synthesis of Vinyl Sulfones

Vinyl sulfones are effective Michael acceptors that can react with cysteine thiols.

-

Phosphonate Synthesis: Prepare a sulfonylmethylphosphonate reagent.

-

Olefination: React the phosphonate with an aldehyde in the presence of a base to generate the vinyl sulfone.

Synthesis of Maleimides

Maleimides are reactive electrophiles that readily undergo Michael addition with thiols.

-

Ring Formation: React maleic anhydride with a primary amine to form a maleamic acid intermediate.

-

Cyclization/Dehydration: Cyclize the maleamic acid, typically by heating with a dehydrating agent like acetic anhydride, to yield the N-substituted maleimide.

III. Quantitative Analysis of Covalent Inhibition

A thorough understanding of the kinetics of covalent bond formation is crucial for optimizing the potency and selectivity of cysteine modifiers. The key parameters are the initial binding affinity (Ki) and the maximal rate of inactivation (kinact). The overall efficiency of a covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.

Table 1: Quantitative Data for Selected Covalent Inhibitors Targeting Cysteine

| Inhibitor | Target | Warhead | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| Ibrutinib | BTK | Acrylamide | 4.1 | 0.048 | 1.2 x 107 | |

| Afatinib | EGFR | Acrylamide | 0.5 | 0.042 | 8.4 x 107 | |

| Osimertinib | EGFR (T790M) | Acrylamide | 2.6 | 0.017 | 6.5 x 106 | |

| Sotorasib | KRAS G12C | Acrylamide | - | - | 1.1 x 104 | |

| Compound 14 | EGFR (T790M/L858R) | Allenamide | - | - | 3.0 x 10-1 min-1 |

Note: The kinetic parameters for covalent inhibitors can be determined using various methods, including progress curve analysis and competition assays. The specific assay conditions can influence the measured values.

IV. Visualizing Key Processes in Cysteine Modifier Discovery

Diagrams are essential for illustrating the complex workflows and signaling pathways involved in the study of cysteine modifiers.

Covalent Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of targeted covalent inhibitors.

References

Unraveling the Impact of Cysteine Modification: A Technical Guide to Ubiquitin-Fold Modifier 1 (UFM1)

An In-depth Examination of the UFM1 System and its Effects on Protein Structure and Function for Researchers, Scientists, and Drug Development Professionals.

The modification of cysteine residues within proteins is a critical post-translational event that governs a vast array of cellular processes. While the term "Cys modifier 1" can refer to specific chemical probes, such as the fluorescent carbonylacrylic derivative used for protein bioconjugation, a more profound biological role is embodied by the Ubiquitin-fold modifier 1 (UFM1) system. This technical guide will delve into the intricacies of UFM1, a ubiquitin-like protein, and its covalent attachment to target proteins—a process termed UFMylation. We will explore the enzymatic cascade of UFMylation, its structural and functional consequences for proteins, and the experimental methodologies used to study this pathway, providing a comprehensive resource for professionals in research and drug development.

The UFM1 Conjugation Pathway: A Step-by-Step Overview

UFMylation is a dynamic and reversible post-translational modification that involves a three-enzyme cascade, analogous to ubiquitination. This process meticulously attaches UFM1 to lysine residues of substrate proteins.[1][2][3][4]

The key enzymatic players in this pathway are:

-

UBA5 (E1-like activating enzyme): UBA5 activates the C-terminus of UFM1 in an ATP-dependent manner, forming a high-energy thioester bond.[5]

-

UFC1 (E2-like conjugating enzyme): The activated UFM1 is then transferred from UBA5 to the catalytic cysteine residue of UFC1.

-

UFL1 (E3-like ligase): UFL1, often in complex with adaptor proteins like DDRGK1, facilitates the final transfer of UFM1 from UFC1 to a specific lysine residue on the target protein.

This process can be reversed by UFM1-specific proteases (UFSPs), such as UFSP2, which cleave UFM1 from its substrates, ensuring a regulated and dynamic system.

Experimental Workflow for Studying UFMylation

Caption: A generalized experimental workflow for the identification and characterization of UFMylated proteins.

Structural Implications of UFMylation

The covalent attachment of the 9.1 kDa UFM1 protein can induce significant conformational changes in the target protein. These structural alterations can, in turn, affect protein stability, localization, and interaction with other molecules.

The crystal structure of mouse UfSP2, a deufmylating enzyme, reveals a C-terminal catalytic domain responsible for cleaving UFM1 from its targets. This structural insight provides a basis for understanding the recognition and removal of this modification. The active site of UfSP2 contains key residues (Cys294, Asp418, His420, Tyr282) that are crucial for its catalytic activity.

| Parameter | Value | Method | Reference |

| UFM1 Molecular Weight | 9.1 kDa | Mass Spectrometry | |

| UfSP2 Crystal Structure Resolution | 2.6 Å | X-ray Crystallography |

Logical Relationship of UFMylation's Impact on Protein Structure

Caption: The cascading effects of UFMylation on the structural properties of a target protein.

Functional Consequences of Protein UFMylation

UFMylation has been implicated in a variety of crucial cellular functions, highlighting its importance in maintaining cellular homeostasis. Deregulation of this pathway is associated with several human diseases, including certain types of cancer.

Key Cellular Processes Regulated by UFMylation:

-

Endoplasmic Reticulum (ER) Stress Response: UFMylation plays a significant role in the ER stress response, a critical pathway for managing unfolded or misfolded proteins.

-

Cell Cycle Control: The modification of specific proteins by UFM1 is involved in regulating the cell cycle.

-

Signaling Transduction: UFMylation can modulate signaling pathways within the cell.

-

Breast Cancer Progression: Estrogen-induced UFMylation of ASC1 has been shown to promote ERα-transactivation, contributing to the development of breast cancer.

Signaling Pathway: UFMylation in Breast Cancer

Caption: A simplified signaling pathway illustrating the role of UFMylation in breast cancer.

Experimental Protocols for Studying UFMylation

Investigating the UFM1 system requires a combination of biochemical, molecular, and cellular biology techniques.

4.1. In Vitro UFMylation Assay

This assay reconstitutes the UFMylation cascade in a test tube to confirm the activity of the enzymes and identify potential substrates.

-

Materials: Recombinant UFM1, UBA5, UFC1, UFL1, and the putative substrate protein. ATP, reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Protocol:

-

Combine the recombinant enzymes, UFM1, and the substrate protein in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and immunoblotting using antibodies against the substrate protein or UFM1. An upward shift in the molecular weight of the substrate indicates UFMylation.

-

4.2. Immunoprecipitation of UFMylated Proteins from Cell Lysates

This method is used to isolate UFMylated proteins from a complex cellular mixture.

-

Materials: Cell culture, lysis buffer (containing protease and deufmylase inhibitors), antibody against the protein of interest or UFM1, protein A/G agarose beads.

-

Protocol:

-

Lyse the cells to obtain a total protein extract.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove unbound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting to detect UFMylated species.

-

4.3. Mass Spectrometry for Identification of UFMylation Sites

Mass spectrometry is a powerful tool for identifying the specific lysine residues on a substrate protein that are modified by UFM1.

-

Protocol:

-

Isolate the UFMylated protein band from an SDS-PAGE gel.

-

Perform in-gel digestion of the protein using a protease such as trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against a protein database to identify peptides. The presence of a diglycine remnant on a lysine residue following trypsin digestion is a characteristic signature of ubiquitination or UFMylation, which can be used to pinpoint the modification site.

-

Broader Context of Cysteine Modification

While this guide focuses on UFM1, it is important to recognize that cysteine residues are subject to a wide range of modifications that are crucial for protein function. These include:

-

Oxidation: Reversible or irreversible oxidation of the cysteine thiol group to sulfenic, sulfinic, or sulfonic acid.

-

S-nitrosylation: The addition of a nitroso group to the thiol.

-

S-glutathionylation: The formation of a mixed disulfide with glutathione.

-

Disulfide bond formation: The covalent linkage of two cysteine residues.

These modifications act as molecular switches, modulating protein activity, protecting against oxidative stress, and participating in signal transduction. Quantitative proteomic approaches, such as CysQuant, allow for the simultaneous measurement of cysteine oxidation states and protein abundance, providing valuable insights into redox regulation.

Conclusion and Future Directions

The study of protein modification by UFM1 is a rapidly evolving field. Understanding the molecular mechanisms of the UFMylation pathway and its impact on protein structure and function is paramount for elucidating its role in health and disease. The development of specific inhibitors for the enzymes in the UFMylation cascade holds therapeutic promise, particularly in the context of diseases like breast cancer where this pathway is dysregulated. Further research, employing the advanced experimental protocols outlined in this guide, will be instrumental in fully decrypting the UFM1 enigma and harnessing this knowledge for the development of novel therapeutic strategies.

References

- 1. Ubiquitin-Fold Modifier 1 Acts as a Positive Regulator of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the functional role of UFMylation in cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decrypting UFMylation: How Proteins Are Modified with UFM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Specialized Ubiquitin-Like Modifications: Shedding Light into the UFM1 Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel protein-conjugating system for Ufm1, a ubiquitin-fold modifier - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Cysteine Reactivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique nucleophilic and redox-sensitive nature of cysteine residues underpins their critical roles in a vast array of biological processes, including enzymatic catalysis, signal transduction, and protein stability. Consequently, the ability to accurately predict cysteine reactivity has become indispensable in modern drug discovery and chemical biology, particularly for the rational design of targeted covalent inhibitors. This in-depth technical guide provides a comprehensive overview of the core in silico methodologies for predicting cysteine reactivity, detailed experimental protocols for their validation, and an exploration of a key signaling pathway where cysteine reactivity is paramount.

Core Methodologies for In Silico Cysteine Reactivity Prediction

The prediction of cysteine reactivity is a multifaceted challenge that can be approached from several computational angles. These methods can be broadly categorized into structure-based, sequence-based (machine learning), and quantum mechanics approaches.

Structure-Based Prediction

Structure-based methods leverage the three-dimensional atomic coordinates of a protein to calculate physicochemical properties that influence cysteine reactivity. The most critical of these is the acid dissociation constant (pKa) of the cysteine thiol group. A lower pKa indicates a greater propensity for the thiol to exist in its more reactive thiolate anion form at physiological pH.

Several tools are available for pKa prediction, each employing different algorithms and energy functions:

-

PROPKA : An empirical method that predicts pKa values based on the protein's three-dimensional structure, considering hydrogen bonds, desolvation effects, and charge-charge interactions.[1]

-

H++, MCCE : These methods utilize continuum electrostatics models, such as the Poisson-Boltzmann equation, to calculate pKa values.

-

MOE (Molecular Operating Environment) : A comprehensive software suite that includes modules for pKa prediction.

The accuracy of these methods can vary, and their performance is often benchmarked against experimentally determined pKa values.

Sequence-Based Prediction using Machine Learning

In the absence of a protein structure, machine learning models trained on large datasets of known reactive and non-reactive cysteines offer a powerful predictive alternative. These models utilize a variety of features derived from the protein sequence to make predictions.

Commonly used machine learning algorithms include:

-

Support Vector Machines (SVM) : As exemplified by the sbPCR (sequence-based prediction of cysteine reactivity) tool, SVMs can effectively classify cysteines based on local sequence features.[2][3] sbPCR combines local alignment searches with analyses of k-spaced amino acid pairs (tCKSAAP) to achieve high prediction accuracy.[2]

-

XGBoost : This gradient boosting framework has been successfully applied to predict changes in cysteine reactivity upon post-translational modifications like phosphorylation, using features such as sequence information and distance to the modification site.[4]

-

Neural Networks (e.g., MPNN, RF) : Message Passing Neural Networks and Random Forests have been used to predict the outcome of cysteine trapping assays, which identify compounds that form reactive metabolites.

Feature Engineering for Machine Learning Models:

The performance of machine learning models is heavily dependent on the quality of the input features. Key features for cysteine reactivity prediction include:

-

Sequence-based features :

-

Amino acid composition : Frequency of different amino acids surrounding the cysteine.

-

Physicochemical properties : Hydrophobicity, polarity, and charge of neighboring residues.

-

Position-Specific Scoring Matrices (PSSM) : Captures evolutionary conservation information.

-

k-spaced amino acid pairs (CKSAAP) : Considers the frequency of amino acid pairs separated by a certain number of residues.

-

-

Structure-based features (if available) :

-

Solvent Accessible Surface Area (SASA) : The degree to which a residue is exposed to the solvent.

-

pKa : The predicted acid dissociation constant.

-

Hydrogen bonding patterns : The presence of hydrogen bond donors or acceptors near the cysteine thiol.

-

Local secondary structure : Whether the cysteine resides in an alpha-helix, beta-sheet, or loop.

-

Quantum Mechanics (QM) Approaches

Quantum mechanics methods, such as Density Functional Theory (DFT), offer the most accurate approach for calculating the intrinsic reactivity of a cysteine residue. By modeling the electronic structure of the cysteine and its immediate microenvironment, QM can provide detailed insights into reaction mechanisms and activation energies. However, the high computational cost of QM calculations generally limits their application to smaller systems or active site models.

Data Presentation: Quantitative Comparison of Prediction Methods

The following tables summarize the performance of various in silico cysteine reactivity and pKa prediction tools based on published data. These metrics provide a quantitative basis for comparing the accuracy and reliability of different methods.

Table 1: Performance Metrics of Cysteine Reactivity Prediction Tools

| Tool/Method | Prediction Target | Accuracy | Precision | Recall/Sensitivity | AUC | Reference |

| sbPCR | Hyper-reactive Cysteines | 98% | 95% | 89% | 0.9938 | |

| XGBoost Model | Phosphorylation-induced Reactivity Change (Occurrence) | - | - | - | 0.8192 | |

| XGBoost Model | Phosphorylation-induced Reactivity Change (Direction) | 75.68% | - | - | 0.9203 | |

| MPNN Model | Cysteine Trapping Assay Outcome | 69.6% | 73.2% | 69.8% | 0.742 | |

| Random Forest (RF) Model | Cysteine Trapping Assay Outcome | 73.4% | 78.9% | 69.8% | 0.819 |

Table 2: Performance of pKa Prediction Tools for Cysteine Residues

| Tool | MAE (pK units) | RMSD (pK units) | Reference |

| MOE | 2.3 | - | |

| PROPKA | - | 3.41 - 4.72 | |

| H++ | - | 3.41 - 4.72 | |

| MCCE | - | 3.41 - 4.72 |

MAE: Mean Absolute Error; RMSD: Root Mean Square Deviation; AUC: Area Under the Curve.

Table 3: Experimentally Determined pKa Values of Notable Cysteines

| Protein | Cysteine Residue | Functional Role | Experimental pKa | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cys215 | Catalytic Nucleophile | 5.6 | |

| Yersinia PTP | Cys403 | Catalytic Nucleophile | 4.7 | |

| Caspase-3 | Cys163 | Catalytic Nucleophile | ~7.9 | |

| Papain | Cys25 | Catalytic Nucleophile | ~4.2 / ~8.2 | |

| Thioredoxin (human) | Cys32 | Redox Active | ~7.1 | |

| Glutaredoxin (E. coli) | Cys11 | Redox Active | ~4.0 | |

| DsbA (E. coli) | Cys30 | Redox Active | ~3.5 |

Experimental Protocols for Validation of In Silico Predictions

Experimental validation is crucial to confirm the predictions made by in silico methods. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess cysteine reactivity on a proteome-wide scale. Two prominent ABPP methodologies are isoTOP-ABPP and SLC-ABPP.

Detailed Protocol for Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This protocol describes a competitive profiling experiment to identify the targets of a cysteine-reactive compound.

Materials:

-

Cell or tissue lysate

-

Cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne)

-

Test compound (covalent inhibitor) and vehicle control (e.g., DMSO)

-

"Heavy" and "light" isotopically labeled, TEV-cleavable biotin tags

-

Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, azide-biotin tag)

-

Trypsin

-

Streptavidin beads

-

TEV protease

-

LC-MS/MS instrumentation

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates under native conditions. Determine and normalize protein concentration.

-

Competitive Labeling:

-

Treat one aliquot of the proteome with the test compound at a desired concentration.

-

Treat a second aliquot with the vehicle control.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent modification.

-

-

Probe Labeling: Add the alkyne-functionalized cysteine-reactive probe to both the test and control samples. Incubate to label the remaining reactive cysteines.

-

Click Chemistry:

-

Conjugate the "heavy" isotopic tag to the control sample and the "light" isotopic tag to the test sample via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

-

Sample Combination and Digestion: Combine the heavy- and light-labeled proteomes in a 1:1 ratio. Reduce, alkylate, and digest the combined proteome with trypsin.

-

Enrichment: Enrich the biotin-tagged peptides using streptavidin affinity chromatography.

-

TEV Cleavage: Elute the captured peptides by cleaving the TEV-cleavable linker with TEV protease.

-

LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of heavy and light isotopic peptide pairs. A significant decrease in the light-to-heavy ratio for a specific cysteine-containing peptide indicates that the test compound has reacted with that cysteine.

Detailed Protocol for Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP)

SLC-ABPP is a higher-throughput method that utilizes tandem mass tags (TMT) for multiplexed quantification.

Materials:

-

Cell culture in multi-well plates

-

Library of electrophilic compounds

-

Desthiobiotin-iodoacetamide (DBIA) probe

-

TMT labeling reagents (e.g., TMTpro 16plex)

-

Trypsin

-

Streptavidin beads

-

LC-MS/MS instrumentation with real-time search capabilities

Procedure:

-

Cell Treatment: Treat cells in a multi-well plate format with the library of electrophilic compounds at a specified concentration for a set duration (e.g., 2 hours). Include vehicle-treated control wells.

-

Lysis and Probe Labeling: Lyse the cells and treat the lysates with the DBIA probe to label cysteines that were not modified by the library compounds.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

TMT Labeling: Label the peptides from each well with a unique TMT isobaric tag.

-

Sample Multiplexing: Combine the TMT-labeled peptide samples.

-

Enrichment: Enrich the DBIA-labeled (and thus TMT-labeled) peptides using streptavidin affinity purification.

-

LC-MS/MS Analysis: Analyze the enriched peptides using an LC-MS/MS method that incorporates real-time search (RTS) and synchronous precursor selection (SPS) for MS3-based quantification. This allows for rapid and accurate quantification of TMT reporter ions.

-

Data Analysis: Calculate the competition ratios for each cysteine site for each compound by comparing the reporter ion intensities to the control channel. A competition ratio of ≥4 typically indicates significant target engagement.

Mandatory Visualizations

Logical Workflow for In Silico Prediction and Experimental Validation

Caption: Overall workflow for cysteine reactivity prediction and validation.

The KEAP1-NRF2 Signaling Pathway: A Case Study in Cysteine Reactivity

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activity of this pathway is exquisitely regulated by the reactivity of specific cysteine residues within KEAP1.

Under basal conditions, KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. This keeps cellular levels of NRF2 low.

Upon exposure to electrophiles or reactive oxygen species (ROS), specific sensor cysteines in KEAP1 become covalently modified. Key among these are Cys151, Cys273, and Cys288. This modification induces a conformational change in KEAP1, impairing its ability to ubiquitinate NRF2. As a result, NRF2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Caption: The KEAP1-NRF2 signaling pathway highlighting reactive cysteines.

Comparison of Feature Importance in Machine Learning Models

Caption: Relative importance of feature categories in ML models.

Conclusion

The in silico prediction of cysteine reactivity is a rapidly evolving field that holds immense promise for accelerating drug discovery and expanding our understanding of protein function. By integrating structure-based, sequence-based, and quantum mechanics approaches, researchers can now generate robust hypotheses about the roles of specific cysteine residues. The experimental validation of these predictions through high-throughput chemoproteomic methods like isoTOP-ABPP and SLC-ABPP is essential for confirming these hypotheses and providing valuable data for the development of next-generation predictive models. As these computational and experimental tools continue to improve, they will undoubtedly play an increasingly central role in the design of novel covalent therapeutics and chemical probes.

References

- 1. Residue Adjacency Matrix Based Feature Engineering for Predicting Cysteine Reactivity in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery | Bentham Science [eurekaselect.com]

- 3. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Consequences of Protein Cysteine Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Cysteine

Cysteine is a unique amino acid due to the nucleophilic and redox-active nature of its thiol (sulfhydryl) group.[1][2][3] This reactivity makes cysteine residues critical players in a vast array of biological processes, including enzyme catalysis, protein structure stabilization, and cellular signaling.[2][3] The thiol group can exist as a protonated thiol (R-SH) or a more reactive deprotonated thiolate anion (R-S⁻). The protein's local microenvironment significantly influences the pKa of the thiol group; nearby basic amino acids can lower the pKa, thereby increasing the concentration of the highly reactive thiolate form. This inherent reactivity makes cysteine residues susceptible to a variety of post-translational modifications (PTMs), which act as molecular switches to dynamically regulate protein function in response to cellular signals and environmental cues. This guide provides a comprehensive overview of the major types of cysteine modifications, their biological consequences, and the experimental methodologies used to study them.

I. Major Types of Cysteine Modifications and Their Biological Roles

The modification of cysteine residues is a key mechanism in redox signaling and cellular regulation. These modifications can be reversible, such as S-nitrosylation, S-glutathionylation, and sulfenylation, allowing for dynamic control of protein function. Irreversible modifications, like sulfinylation and sulfonylation, often occur under conditions of high oxidative stress and can mark proteins for degradation.

S-Nitrosylation

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to a cysteine thiol, forming an S-nitrosothiol (SNO). This reversible modification is a central mechanism of NO-mediated signaling, impacting a wide range of physiological processes.

Biological Consequences:

-

Cardiovascular Regulation: S-nitrosylation of endothelial nitric oxide synthase (eNOS) and proteins in smooth muscle cells plays a crucial role in regulating vascular tone and blood pressure.

-

Neurotransmission: In the nervous system, S-nitrosylation is integral to synaptic plasticity and memory formation by modulating the activity of proteins like N-methyl-D-aspartate (NMDA) receptors and dynamin-related protein 1 (Drp1). Aberrant S-nitrosylation of proteins such as parkin and protein disulfide isomerase (PDI) is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

-

Apoptosis Regulation: S-nitrosylation can have dual roles in apoptosis. Basal levels can be protective by S-nitrosylating and inhibiting caspases, the key executioners of apoptosis. Conversely, under conditions of nitrosative stress, S-nitrosylation of proteins like GAPDH can promote cell death.

S-Glutathionylation

S-glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and the abundant cellular antioxidant glutathione (GSH). This modification serves as both a protective mechanism against irreversible oxidation and a regulatory switch in cell signaling.

Biological Consequences:

-

Redox Sensing and Signaling: S-glutathionylation is a key response to oxidative or nitrosative stress. It can alter protein function and participate in signaling cascades. For instance, S-glutathionylation of the transcription factor NF-κB inhibits its activity, thereby modulating inflammatory responses.

-

Enzyme Regulation: The activity of numerous enzymes is regulated by S-glutathionylation. For example, S-glutathionylation of protein tyrosine phosphatases (PTPs) can inhibit their activity, thereby influencing phosphorylation-dependent signaling pathways.

-

Calcium Homeostasis: Proteins involved in calcium signaling, such as the ryanodine receptor (RyR) and SERCA pumps, are targets of S-glutathionylation, which can modulate intracellular calcium levels.

Cysteine Oxidation (Sulfenylation, Sulfinylation, and Sulfonylation)

Cysteine thiols can be oxidized to several states: reversibly to sulfenic acid (R-SOH), and often irreversibly to sulfinic acid (R-SO₂H) and sulfonic acid (R-SO₃H).

-

Sulfenylation (R-SOH): This is a highly transient and reactive modification that acts as a key intermediate in redox signaling. It can lead to disulfide bond formation or S-glutathionylation. The development of chemoselective probes has enabled the global identification of S-sulfenylated proteins, revealing its role in growth factor signaling, such as with the EGF receptor.

-

Sulfinylation (R-SO₂H) and Sulfonylation (R-SO₃H): Once considered solely markers of irreversible oxidative damage, it is now known that sulfinylation can be reversed by the enzyme sulfiredoxin, suggesting a potential regulatory role. Sulfonic acid formation, however, is generally considered an irreversible modification that can lead to protein degradation.

II. Key Signaling Pathway: The Keap1-Nrf2 System

A classic example of regulation by cysteine modification is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.

Under basal conditions, the sensor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and its numerous reactive cysteines act as sensors for oxidative and electrophilic stress. When cells are exposed to inducers (e.g., sulforaphane or reactive oxygen species), specific cysteine residues on Keap1 become modified. This modification leads to a conformational change in Keap1, disrupting its ability to act as an E3 ubiquitin ligase adapter for Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Cysteine 151 in the BTB domain of Keap1 is particularly critical for this response to many inducers.

III. Quantitative Data on Cysteine Modifications

The functional impact of cysteine modifications can be quantified through various biochemical and biophysical assays. These measurements are crucial for understanding the potency of modifications and for the development of targeted therapeutics.

| Protein | Modifying Agent | Cysteine Residue(s) | Quantitative Effect | Reference Context |

| Keap1 | Sulforaphane, tBHQ | C151 | Required for stabilization of Nrf2 and disruption of Keap1-dependent Nrf2 degradation. | Cell signaling, Antioxidant response |

| EGFR | H₂O₂ (via EGF stimulation) | C797 | Site of S-sulfenylation, crucial for growth factor signaling. | Cancer biology, Signal transduction |

| Parkin (E3 Ligase) | Nitric Oxide (NO) | Multiple Cys residues | S-nitrosylation initially increases, then inhibits E3 ligase activity, contributing to protein aggregation. | Neurodegeneration, Parkinson's disease |

| BTK (Bruton's Tyrosine Kinase) | Ibrutinib (covalent inhibitor) | C481 | Irreversible covalent bond formation leading to potent and sustained kinase inhibition. | Drug development, Cancer therapy |

| STAT3 | Oxidative Stress | Two reactive Cys residues | S-glutathionylation prevents phosphorylation and inhibits DNA-binding capacity. | Inflammation, Angiogenesis |

| Drp1 | Nitric Oxide (NO) | C644 | S-nitrosylation hyperactivates Drp1, increasing mitochondrial fission and contributing to neuronal damage. | Neurodegeneration, Alzheimer's disease |

IV. Experimental Protocols for Studying Cysteine Modifications

A variety of specialized techniques are required to detect and quantify these often labile modifications. Mass spectrometry-based proteomics is a cornerstone of this field.

Protocol: Biotin-Switch Technique (BST) for S-Nitrosylation

The Biotin-Switch Technique is a widely used method for the specific detection of S-nitrosylated proteins. It involves a three-step chemical process to replace the S-nitroso group with a biotin tag, which can then be detected.

Workflow Diagram:

Detailed Methodology:

-

Sample Preparation & Lysis: Lyse cells or tissues in HEN buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0) supplemented with protease inhibitors. Ensure all steps are performed on ice to minimize post-lysis artifacts.

-

Step 1: Blocking Free Thiols:

-

To the protein lysate (e.g., 1 mg in 200 µL), add SDS to a final concentration of 2.5% and S-methyl methanethiosulfonate (MMTS) to a final concentration of 20 mM.

-

Incubate the mixture at 50°C for 30 minutes with gentle agitation to denature proteins and ensure all free thiols are blocked.

-

Precipitate the proteins by adding three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.

-

Pellet the proteins by centrifugation (e.g., 10,000 x g for 10 min). Wash the pellet twice with 70% acetone to remove excess MMTS.

-

-

Step 2: Selective Reduction of S-Nitrosothiols:

-

Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

-

Add a reducing agent, typically 20 mM sodium ascorbate, to selectively reduce the SNO-cysteine bond back to a free thiol.

-

-

Step 3: Labeling with Biotin:

-

Immediately add a thiol-reactive biotinylating agent, such as 1 mM Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

-

Incubate for 1 hour at room temperature in the dark.

-

-

Downstream Analysis:

-

Affinity Purification: The biotinylated proteins can be enriched using streptavidin-agarose beads.

-

Detection: Enriched proteins can be identified by Western blotting using an anti-biotin antibody or a specific antibody for the protein of interest.

-

Mass Spectrometry: For proteome-wide studies, the enriched proteins are digested (e.g., with trypsin) and analyzed by LC-MS/MS to identify the specific proteins and the sites of S-nitrosylation.

-

Protocol: Maleimide-Based Labeling for Cysteine Reactivity Profiling

Maleimides are electrophilic compounds that react with high selectivity towards thiol groups, making them excellent tools for labeling and quantifying reactive cysteines. This protocol is adaptable for various downstream applications, including fluorescence imaging and affinity purification.

Detailed Methodology:

-

Protein Preparation:

-

Dissolve the protein of interest (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5.

-

If reduction of existing disulfide bonds is necessary, add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.

-

Crucially, if a reducing agent was used, it must be removed prior to labeling, typically via a desalting column or buffer exchange, to prevent it from reacting with the maleimide probe.

-

-

Maleimide Probe Preparation:

-

Dissolve the maleimide-conjugated probe (e.g., a fluorescent dye or biotin-maleimide) in an anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe over the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe.

-

-

Purification:

-

Remove the unreacted, free probe from the labeled protein. This is typically accomplished by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

-

-

Quantification and Analysis:

-

The degree of labeling (DOL) can be determined spectrophotometrically if a dye with known absorbance properties is used.

-

The labeled protein is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or affinity pull-down assays.

-

V. Implications for Drug Development

The unique reactivity of cysteine is increasingly being exploited for therapeutic intervention. Covalent drugs, which form a permanent bond with their target protein, offer advantages in potency and duration of action compared to non-covalent inhibitors.

-

Targeted Covalent Inhibitors (TCIs): Many successful drugs, such as Ibrutinib (targets BTK in B-cell cancers) and Osimertinib (targets a mutant form of EGFR in lung cancer), are TCIs that irreversibly bind to a specific cysteine residue in their target protein. The design of these drugs leverages a non-covalent binding motif for specificity combined with a reactive "warhead" (e.g., an acrylamide) that forms a covalent bond with a nearby cysteine.

-

Targeting Acquired Cysteines in Cancer: Some oncogenic mutations result in the appearance of a new cysteine residue that is not present in the wild-type protein. This provides a unique target for developing highly selective covalent inhibitors that spare the normal protein, potentially reducing side effects.

-

Modulating Redox Signaling: For diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease, developing drugs that can modulate the redox state of specific cysteine residues is an active area of research. This could involve delivering antioxidants to specific cellular compartments or developing molecules that can selectively reverse detrimental oxidative modifications.

Conclusion

Protein cysteine modification represents a fundamental and dynamic mechanism for regulating cellular processes. From acting as a simple redox buffer to orchestrating complex signaling cascades, the versatile chemistry of the cysteine thiol group places it at the center of cellular control. A deep understanding of the biological consequences of these modifications, enabled by sophisticated experimental techniques, is paramount for researchers in basic science and is paving the way for a new generation of targeted covalent therapeutics in drug development.

References

Cysteine as a Target for Therapeutic Intervention: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a unique sulfur-containing amino acid, has emerged as a prominent target for therapeutic intervention in modern drug discovery. Its nucleophilic thiol group makes it highly reactive and susceptible to covalent modification, offering a distinct advantage for designing potent and selective inhibitors. This guide provides a comprehensive technical overview of the core principles and methodologies involved in targeting cysteine for therapeutic purposes, with a focus on applications in oncology and inflammatory diseases.

The Chemistry of Cysteine Reactivity

The therapeutic targeting of cysteine is fundamentally reliant on the chemistry of its thiol group (-SH). Under physiological conditions, the thiol group can be deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily reacts with electrophilic "warheads" on small molecule inhibitors. This covalent interaction can be either reversible or irreversible, depending on the chemistry of the warhead.

Covalent Warheads

A variety of electrophilic moieties have been developed to target cysteine residues. The choice of warhead is critical in balancing reactivity and selectivity to minimize off-target effects.

-

Michael Acceptors: α,β-unsaturated carbonyl compounds, such as acrylamides, are the most common class of warheads used in approved drugs. They undergo a Michael addition reaction with the cysteine thiolate.

-

α-Cyano Acrylamides: The addition of a cyano group at the α-position of an acrylamide increases its electrophilicity and can confer reversibility to the covalent bond.[1]

-

Other Warheads: Other electrophilic groups, including vinyl sulfones, chloroacetamides, and propargylamides, have also been successfully employed in cysteine-targeted inhibitors.

Key Signaling Pathways Involving Cysteine

Cysteine residues play critical roles in various signaling pathways, often acting as redox switches or as key components of enzyme active sites. Targeting these specific cysteines can modulate pathway activity with high precision.

KEAP1-NRF2 Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and degradation. Electrophiles and reactive oxygen species can modify specific cysteine residues on KEAP1, leading to a conformational change that disrupts NRF2 binding, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant genes.[2][3][4][5]

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Several generations of covalent inhibitors have been developed to target a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity.

Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in various B-cell malignancies. Ibrutinib, a first-in-class BTK inhibitor, forms a covalent bond with Cys481 in the BTK active site, leading to its irreversible inhibition.

Data Presentation: Cysteine-Targeted Therapies

The following tables summarize key quantitative data for several FDA-approved cysteine-targeted inhibitors.

Table 1: Kinetic Parameters of FDA-Approved Acrylamide-Based Kinase Inhibitors

| Inhibitor | Target Kinase | K_i (nM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) |

| Ibrutinib | BTK | 0.46 | 0.019 | 4.1 x 10⁴ |

| Osimertinib | EGFR (T790M) | 2.2 | 0.018 | 8.2 x 10³ |

| Afatinib | EGFR | 0.5 | 0.04 | 8.0 x 10⁴ |

| Neratinib | HER2/EGFR | 6.7 | 0.003 | 4.5 x 10² |

| Dacomitinib | EGFR | 0.018 | 0.002 | 1.1 x 10⁵ |

| Zanubrutinib | BTK | 0.27 | 0.011 | 4.1 x 10⁴ |

Data compiled from various sources.

Table 2: Clinical Efficacy of Cysteine-Targeted EGFR Inhibitors in NSCLC

| Trial | Treatment | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |

| FLAURA | Osimertinib | 18.9 months | 80% |

| Standard EGFR-TKI | 10.2 months | 76% | |

| LUX-Lung 3 | Afatinib | 11.1 months | 56% |

| Pemetrexed/Cisplatin | 6.9 months | 23% | |

| LUX-Lung 6 | Afatinib | 11.0 months | 67% |

| Gemcitabine/Cisplatin | 5.6 months | 23% | |

| LUX-Lung 7 | Afatinib | 11.0 months | 70% |

| Gefitinib | 10.9 months | 56% |

Data from respective clinical trials.

Table 3: Clinical Efficacy of Ibrutinib in Chronic Lymphocytic Leukemia (CLL)

| Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |

| RESONATE | Ibrutinib | 44.1 months | 90% |

| Ofatumumab | 8.1 months | 25% | |

| RESONATE-2 | Ibrutinib | Not Reached | 92% |

| Chlorambucil | 15.0 months | 36% |

Data from the RESONATE and RESONATE-2 clinical trials.

Experimental Protocols

Workflow for Covalent Inhibitor Discovery

The discovery of novel covalent inhibitors typically follows a structured workflow, from initial target validation to the identification and optimization of lead compounds.

Protocol 1: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemical proteomic platform is used to globally profile the reactivity of cysteine residues in a native biological system, enabling the identification of hyper-reactive cysteines that are potential targets for covalent inhibitors.

Materials:

-

Cell or tissue lysate

-

Iodoacetamide-alkyne (IA-alkyne) probe

-

Isotopically light and heavy TEV-biotin-azide tags

-

Click chemistry reagents (copper(II) sulfate, TBTA, TCEP)

-

Streptavidin agarose beads

-

Trypsin

-

TEV protease

-

LC-MS/MS system

Procedure:

-

Proteome Labeling: Treat two proteome samples (e.g., vehicle vs. inhibitor-treated) with IA-alkyne to label reactive cysteines.

-

Click Chemistry: Conjugate the isotopically light tag to one sample and the heavy tag to the other via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Sample Pooling and Enrichment: Combine the two labeled proteomes and enrich for biotin-tagged proteins using streptavidin beads.

-

On-Bead Digestion: Wash the beads extensively and digest the bound proteins with trypsin.

-

Isotopic Tag Cleavage: Release the probe-labeled peptides by cleaving the TEV-biotin tag with TEV protease.

-

LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS to identify the cysteine-containing peptides and quantify their relative abundance based on the light/heavy isotope ratio.

-

Data Analysis: Cysteines that show a significant decrease in the inhibitor-treated sample are identified as potential targets.

References

- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Site-Specific Protein Labeling Using Cysteine Modification

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective modification of cysteine residues in proteins is a cornerstone technique in biochemistry and drug development. Cysteine's unique reactivity, owing to its thiol group, allows for precise, site-specific labeling with a variety of probes, including fluorescent dyes, biotin, and cytotoxic drugs for antibody-drug conjugates (ADCs). This protocol details a general method for labeling a target protein with a generic cysteine-reactive molecule, referred to here as "Cys Modifier 1," which is assumed to be a thiol-reactive compound such as a maleimide derivative.

Maleimides are among the most prevalent functional groups for cysteine conjugation due to their high specificity and efficient reaction under physiological conditions.[1][2] The reaction involves the formation of a stable thioether bond between the maleimide and the cysteine's sulfhydryl group.[2] Achieving high labeling efficiency and specificity, however, requires careful control of experimental conditions, particularly the reduction state of the cysteine residue.[1]

A significant challenge in cysteine labeling is preventing the oxidation of the target thiol group to form disulfide bridges, which renders it unreactive to the modifying agent.[1] Therefore, a crucial step in the protocol is the reduction of any existing disulfide bonds and the subsequent removal of the reducing agent before introducing the cysteine modifier.

For proteins with multiple cysteine residues, achieving site-specific labeling can be challenging. One advanced method to address this is the Cysteine Metal Protection and Labeling (CyMPL) technique. This approach utilizes metal ions like Cd²⁺ or Zn²⁺ to selectively protect a target cysteine within a minimal binding motif, allowing other accessible cysteines to be blocked with a non-reactive agent. Subsequent removal of the metal ion exposes the target cysteine for specific labeling.

The applications of cysteine modification are vast, particularly in drug discovery and development. In the field of ADCs, cysteine engineering allows for the site-specific attachment of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective cancer therapeutics. Furthermore, cysteine modification is instrumental in creating stapled helical peptides, which are valuable as inhibitors of protein-protein interactions.

Experimental Protocols

Protocol 1: General Labeling of a Single-Cysteine Protein

This protocol outlines the fundamental steps for labeling a purified protein containing a single, accessible cysteine residue with a maleimide-based "this compound."

Materials:

-

Purified single-cysteine protein

-

Labeling Buffer (e.g., 10–100 mM phosphate, Tris, or HEPES, pH 7.0–7.5)

-

Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

"this compound" (e.g., a maleimide-functionalized fluorescent dye)

-

Quenching Reagent (e.g., β-mercaptoethanol or glutathione)

-

Desalting column or dialysis equipment

-

Anhydrous solvent for "this compound" (e.g., DMSO or DMF)

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the purified protein in the labeling buffer to a concentration of 50–100 µM.

-

To ensure the target cysteine is in its reduced, reactive state, add a reducing agent. If using DTT, a final concentration of 1-10 mM is typical. If using TCEP, a final concentration of 1-2 mM is often sufficient.

-

Incubate the mixture for 30-60 minutes at room temperature.

-

-

Removal of Reducing Agent:

-

It is critical to remove the reducing agent before adding the cysteine modifier to prevent it from reacting with the label.

-

Use a desalting column (e.g., spin column) or dialysis to rapidly exchange the buffer and remove the reducing agent. Perform this step quickly to minimize re-oxidation of the cysteine.

-

-

Labeling Reaction:

-

Immediately after removing the reducing agent, prepare a 1–10 mM stock solution of "this compound" in a suitable anhydrous solvent.

-

Add a 10- to 20-fold molar excess of the "this compound" stock solution to the protein solution. Add the modifier dropwise while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescent dye.

-

-

Quenching the Reaction:

-

To stop the labeling reaction and consume any excess "this compound," add a quenching reagent such as β-mercaptoethanol to a final concentration of ~70 mM and incubate for 10-15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted label and quenching reagent by passing the reaction mixture through a desalting column or by performing dialysis against a suitable storage buffer.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be calculated by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific maximum absorbance wavelength.

-

Protocol 2: Site-Specific Labeling using Cysteine Metal Protection (CyMPL)

This protocol is an adaptation of the CyMPL method for selectively labeling a specific cysteine in a protein with multiple cysteines. This requires that the target cysteine is part of a metal-binding site (e.g., Cys-His).

Materials:

-

Purified protein with multiple cysteines, including a target Cys-His motif

-

Labeling Buffer (e.g., 30 mM HEPES, 130 mM NaCl, pH 7.2)

-

Metal Salt Solution (e.g., 1.1 mM CdCl₂)

-

Blocking Reagent (e.g., 10 mM N-ethylmaleimide (NEM))

-

Chelating Agent (e.g., 500 mM EDTA)

-

"this compound" (e.g., 10 mM fluorescein-5-maleimide)

-

Desalting column

Procedure:

-

Metal Protection of Target Cysteine:

-

Dilute the protein mixture in the labeling buffer to a low micromolar range.

-

Add CdCl₂ to a final concentration expected to occupy the Cys-His metal-binding site (e.g., 100 µM).

-

Incubate for 10 minutes to allow for metal binding equilibration.

-

-

Blocking of Background Cysteines:

-

Add the blocking reagent, NEM, to a final concentration of 100 µM.

-

React for 10 minutes to allow NEM to covalently modify the unprotected, accessible cysteine residues.

-

-

Deprotection of Target Cysteine:

-

Add the chelating agent, EDTA, to a final concentration of 2.5 mM to remove the Cd²⁺ from the target Cys-His site.

-

-

Labeling of Target Cysteine:

-

Immediately add "this compound" (e.g., fluorescein-5-maleimide) to a final concentration of 100 µM.

-

Allow the reaction to proceed for 10 minutes.

-

-

Purification and Analysis:

-

Purify the specifically labeled protein using a desalting column to remove excess reagents.

-

Analyze the labeling specificity using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.

-

Data Presentation

Table 1: Labeling Efficiencies of Various Single-Cysteine Proteins

| Protein | Labeling Efficiency | Dye Used |

| MutT/nudix family protein | 81% | TMR |

| Nitrogen regulatory protein P-II 1 | 75% | Cy3B |

| Peptidyl-prolyl cis-trans isomerase FklB | 75% | TMR |

| dnaK, chaperone protein | 80% | TMR |

| Data synthesized from a study on solid-state cysteine labeling. |

Table 2: Factors Influencing Cysteine Labeling Efficiency

| Factor | Observation | Recommendation |

| Reducing Agent | TCEP is effective, but can interfere with some maleimide dyes. DTT is a strong reducing agent but must be completely removed. | Optimize TCEP concentration (e.g., 2 mM). Use rapid desalting methods to remove DTT. |

| pH | Reaction of maleimides is optimal near pH 7.0. Above pH 8.0, hydrolysis of the maleimide can occur. | Maintain a reaction pH between 7.0 and 7.5. |

| Dye:Thiol Ratio | A 10-fold or greater excess of dye to thiol can lead to saturation. | Use a 10- to 100-fold molar excess of the cysteine modifier. |

| Reaction Time | Labeling is often complete within 30 minutes. Longer incubation (2 hours to overnight) can also be used. | A 30-minute to 2-hour incubation at room temperature is generally sufficient. |

Visualizations

Caption: General workflow for cysteine labeling.

References

Application Notes and Protocols for Cys Modifier 1 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cys Modifier 1 is a specialized fluorescent probe designed for the selective labeling of reactive cysteine residues within proteins in living cells. This reagent is a valuable tool for researchers investigating the role of cysteine modifications in various cellular processes, including redox signaling, enzyme catalysis, and protein structure. As a cysteine-selective protein modifier, it facilitates protein bioconjugation and enables the visualization of dynamic changes in protein cysteine reactivity under different physiological or pathological conditions. This compound is a fluorescent carbonylacrylic derivative that features a nitrobenzofurazan fluorophore, with an excitation maximum at 465 nm and an emission maximum at 539 nm[1]. The ability to monitor these modifications in real-time within a cellular context provides critical insights for basic research and drug development.

Principle of Cysteine Modification

Cysteine is a unique amino acid due to the nucleophilic nature of its thiol group (-SH). Under physiological conditions, the thiol group can be deprotonated to a more reactive thiolate anion (-S⁻), which can be targeted by electrophilic reagents like this compound. The reactivity of a specific cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acid residues. This compound selectively reacts with these accessible and reactive cysteines, forming a stable covalent bond and rendering the modified protein fluorescent. This allows for the direct visualization and tracking of proteins with reactive cysteines.

Quantitative Data Summary

The optimal conditions for using this compound will vary depending on the cell type, protein of interest, and experimental goals. The following table provides a summary of recommended starting concentrations and incubation times for live-cell imaging experiments. It is crucial to perform optimization experiments to determine the ideal parameters for your specific system.

| Parameter | Recommended Range | Notes |

| Working Concentration | 1 - 10 µM | Start with a lower concentration to minimize potential cytotoxicity and non-specific labeling. Higher concentrations may be required for proteins with low expression or less reactive cysteines. |

| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to capture dynamic events and reduce artifacts. Longer times may be necessary for complete labeling. |

| Temperature | 37°C | Standard cell culture conditions should be maintained during incubation and imaging to ensure cell viability and physiological relevance. |

| Excitation Wavelength | ~465 nm | Optimal excitation for the nitrobenzofurazan fluorophore[1]. |

| Emission Wavelength | ~539 nm | Optimal emission for the nitrobenzofurazan fluorophore[1]. |

| Signal-to-Noise Ratio | >10:1 | Aim for a high signal-to-noise ratio for clear image acquisition. This can be optimized by adjusting probe concentration, incubation time, and imaging parameters. |

Experimental Protocols

Protocol 1: General Live-Cell Labeling and Imaging

This protocol provides a general procedure for labeling and imaging reactive cysteines in live cells using this compound.

Materials:

-

This compound

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cells of interest cultured on an appropriate imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope equipped for live-cell imaging with appropriate filter sets

Procedure:

-

Cell Preparation: Seed cells on an imaging dish and culture until they reach the desired confluency (typically 60-80%).

-

Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 5 µM).

-

Cell Labeling:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound-containing imaging medium to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes).

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

-

Live-Cell Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Immediately proceed to image the cells using a fluorescence microscope with appropriate settings for the nitrobenzofurazan fluorophore (Excitation: ~465 nm, Emission: ~539 nm).

-

Acquire images at different time points to observe dynamic changes if required.

-

Protocol 2: Investigating Redox Signaling Pathways

This protocol outlines an experiment to visualize changes in cysteine reactivity in response to an oxidative stimulus.

Materials:

-

Same as Protocol 1

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

Procedure:

-

Cell Preparation and Labeling: Follow steps 1-3 of Protocol 1.

-

Stimulation:

-

After the initial labeling with this compound, acquire baseline fluorescence images.

-

Treat the cells with the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) diluted in the imaging medium.

-

Immediately start acquiring a time-lapse series of images to monitor the dynamic changes in fluorescence intensity or localization.

-

-

Image Analysis:

-

Quantify the changes in fluorescence intensity in specific cellular compartments or whole cells over time using appropriate image analysis software.

-

Compare the fluorescence changes in stimulated cells to unstimulated control cells.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for live-cell imaging with this compound.

Caption: Simplified redox signaling pathway illustrating cysteine modification.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps. Use a background suppressor in the imaging medium. |

| Non-specific binding of the probe. | Decrease the concentration of this compound. Reduce the incubation time. | |

| Low Signal | Low concentration of the probe. | Increase the concentration of this compound. |

| Short incubation time. | Increase the incubation time. | |

| Low expression of the target protein. | Overexpress the protein of interest if possible. | |

| Low reactivity of the target cysteine. | Ensure the cysteine residue is accessible and in a reactive state. | |

| Cell Death or Stress | Cytotoxicity of the probe. | Decrease the concentration of this compound and/or the incubation time. Ensure the use of appropriate live-cell imaging medium. |

| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera. |

Conclusion

This compound is a potent tool for the real-time visualization of reactive cysteine residues in living cells. The provided protocols and data serve as a starting point for designing and executing robust live-cell imaging experiments. Careful optimization of labeling conditions and imaging parameters is essential for obtaining high-quality, reproducible data. By enabling the study of dynamic cysteine modifications, this compound can significantly contribute to our understanding of cellular signaling and the development of novel therapeutics.

References

Application Note: A Step-by-Step Guide to Cysteine-Directed Conjugation of Antibodies with Cys Modifier 1

This guide provides a detailed protocol for the conjugation of "Cys Modifier 1," a generic placeholder for a cysteine-reactive payload or linker-payload system, to monoclonal antibodies (mAbs). The methodology is designed for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) and other modified antibody therapeutics.

The protocol is based on a common strategy for cysteine-directed conjugation, which involves the partial reduction of interchain disulfide bonds in the antibody's hinge region, followed by the conjugation of a thiol-reactive payload. This method allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.

Principle of Cysteine-Directed Conjugation

Cysteine-directed conjugation is a widely used strategy for creating site-specific antibody conjugates. Most antibodies, particularly IgG isotypes, do not have free cysteine residues. However, the interchain disulfide bonds in the hinge region can be selectively reduced to generate reactive thiol groups. These thiols then serve as specific attachment points for thiol-reactive chemical groups, such as maleimides or iodoacetamides, which are part of the "this compound" linker. This approach typically yields ADCs with a DAR of 2, 4, 6, or 8, depending on the extent of reduction.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-provided | To be conjugated |

| Tris-HCl | Sigma-Aldrich | Buffer component |

| NaCl | Sigma-Aldrich | Buffer component |

| EDTA | Sigma-Aldrich | Chelating agent |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent |

| "this compound" | User-provided | Cysteine-reactive payload |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound |

| L-Cysteine | Sigma-Aldrich | Quenching agent |

| Sephadex G-25 column | Cytiva | Desalting and purification |

| HPLC system with a hydrophobic interaction chromatography (HIC) column | Waters, Agilent | Analysis of conjugation |

Detailed Experimental Protocol

This protocol is divided into three main stages: antibody reduction, conjugation with this compound, and purification of the resulting conjugate.

This step aims to selectively reduce the interchain disulfide bonds in the hinge region of the antibody to generate free thiol groups.

-

Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 2 mM EDTA at pH 7.4.

-

Antibody Preparation: Dilute the stock solution of the monoclonal antibody to a final concentration of 10 mg/mL in the reaction buffer.

-

Reduction Reaction:

-

Prepare a fresh stock solution of the reducing agent, TCEP, at a concentration of 10 mM in the reaction buffer.

-

Add a calculated amount of the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to mAb between 2:1 and 4:1. The optimal ratio may need to be determined empirically for each specific antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

In this stage, the "this compound" containing a thiol-reactive group is added to the reduced antibody solution.

-

Preparation of this compound: Dissolve the "this compound" in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Add the "this compound" stock solution to the reduced antibody solution to achieve a final molar ratio of the modifier to the antibody between 4:1 and 8:1. It is recommended to perform this addition dropwise while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching agent such as L-cysteine to the reaction mixture at a final concentration of 1 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification is essential to remove unreacted "this compound," excess quenching agent, and any aggregated protein.

-

Buffer Exchange: Equilibrate a Sephadex G-25 desalting column with a suitable storage buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Purification: Load the quenched reaction mixture onto the equilibrated desalting column and elute the antibody conjugate according to the manufacturer's instructions.

-

Concentration and Storage: Pool the fractions containing the purified antibody conjugate and concentrate if necessary using a suitable method like centrifugal filtration. Store the final product at 2-8°C or as recommended for the specific antibody.

Characterization and Quality Control

The resulting antibody conjugate should be thoroughly characterized to ensure it meets the required quality standards.

| Parameter | Method | Typical Results |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy | A distribution of species with an average DAR of 3.5-4.0 for partial reduction. |

| Purity | Size Exclusion Chromatography (SEC)-HPLC | >95% monomeric species. |

| Conjugation Efficiency | HIC-HPLC, Mass Spectrometry | >90% of the antibody is conjugated. |

| In Vitro Cytotoxicity | Cell-based assays | EC50 value consistent with the payload's mechanism of action. |

Visual Representations

Caption: A high-level overview of the three main stages of the this compound conjugation protocol.

Caption: The chemical reaction between a cysteine thiol on the antibody and a maleimide group on this compound.

Application Notes and Protocols for Cys Modifier 1 in Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cys Modifier 1 and Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes and other proteins directly in complex biological systems. This technique utilizes chemical probes that covalently bind to the active or reactive sites of proteins. By targeting these functional sites, ABPP provides a direct measure of protein activity, which is often not correlated with protein abundance levels determined by traditional proteomic methods.

Cysteine is a frequently targeted amino acid in ABPP due to the high nucleophilicity of its thiol side chain, making it a key residue in enzyme catalysis, redox sensing, and metal coordination. A variety of electrophilic probes have been developed to selectively label reactive cysteine residues.

This compound is a cysteine-selective protein modifier designed for protein bioconjugation and activity-based protein profiling. It is a fluorescent carbonylacrylic derivative that contains a nitrobenzofurazan (NBD) fluorophore, with an excitation wavelength (λex) of 465 nm and an emission wavelength (λem) of 539 nm[1]. This intrinsic fluorescence allows for the direct visualization of labeled proteins in gels and blots without the need for secondary reporters like biotin-streptavidin systems or click chemistry. The carbonylacrylic warhead reacts with nucleophilic cysteine residues, forming a stable covalent bond.